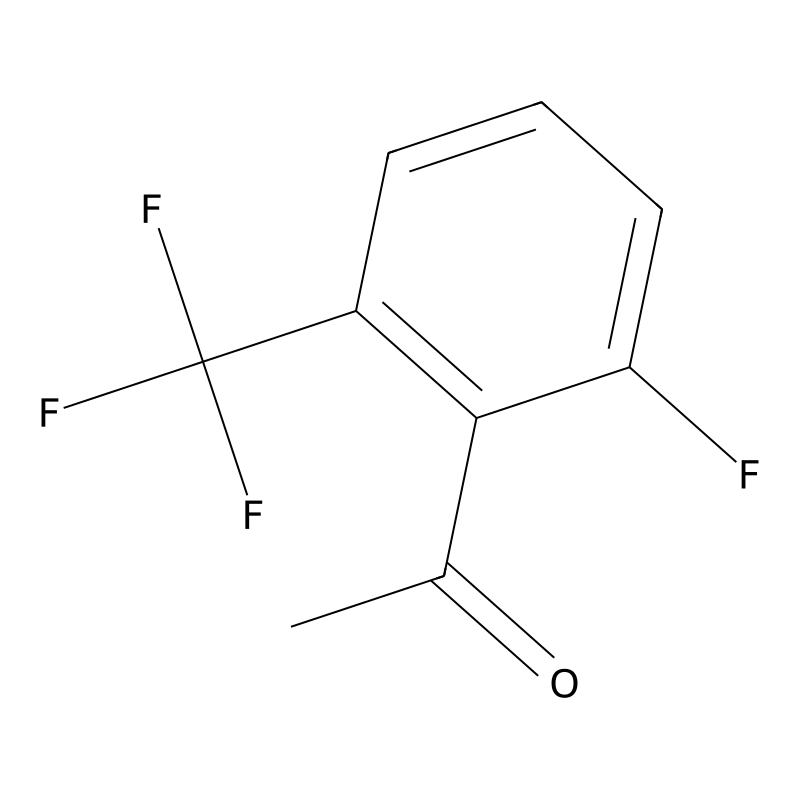

2'-Fluoro-6'-(trifluoromethyl)acetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Aryl Fluorinated Building Block

2'-Fluoro-6'-(trifluoromethyl)acetophenone is classified as an aryl fluorinated building block. This means it's a chemical compound containing a fluorinated aromatic ring (aryl) and an acetyl functional group (building block) [, ]. Due to the presence of the fluorine atom and the trifluoromethyl group, this molecule possesses unique properties that make it valuable in various scientific research applications.

Potential Applications in Organic Synthesis

The specific research applications of 2'-Fluoro-6'-(trifluoromethyl)acetophenone haven't been extensively explored in scientific literature. However, its structural features suggest potential applications in organic synthesis, particularly as a precursor for the synthesis of more complex molecules [, , ].

- Fluorine's Role: The presence of fluorine can influence the reactivity of the molecule, making it more susceptible to certain types of chemical reactions. This can be advantageous in the design and synthesis of novel functional materials [].

- Trifluoromethyl Group's Influence: The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can affect the electronic properties of the molecule. This can be useful in controlling the regioselectivity (directing the position) of further chemical transformations [, ].

2'-Fluoro-6'-(trifluoromethyl)acetophenone is an aromatic compound characterized by the presence of a fluorine atom at the 2' position and a trifluoromethyl group at the 6' position of the acetophenone structure. This compound is notable for its unique electronic properties and reactivity, which are influenced by the electronegative fluorine atoms. The molecular formula of 2'-Fluoro-6'-(trifluoromethyl)acetophenone is C9H6F4O, and it serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

- Potential irritant: Fluorinated compounds can be irritating to the skin, eyes, and respiratory system.

- Proper handling: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a fume hood.

The reactivity of 2'-Fluoro-6'-(trifluoromethyl)acetophenone is largely attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilic substitution reactions. In polar solvents like dimethyl sulfoxide (DMSO), this compound exhibits increased reactivity due to solvation effects that stabilize transition states during reactions . Common reactions include:

- Electrophilic Aromatic Substitution: The compound can undergo substitutions at the aromatic ring, facilitated by the presence of the trifluoromethyl group.

- Nucleophilic Addition: The carbonyl group in acetophenone can participate in nucleophilic addition reactions, making it a versatile intermediate in synthetic pathways.

The synthesis of 2'-Fluoro-6'-(trifluoromethyl)acetophenone typically involves several steps, including halogenation and acylation reactions. A common synthetic route includes:

- Halogenation: Starting with acetophenone, fluorination can be achieved using fluorinating agents under controlled conditions.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through various methods such as using trifluoromethylating reagents (e.g., trifluoromethyl iodide).

- Purification: The final product is purified through recrystallization or chromatography to obtain high-purity 2'-Fluoro-6'-(trifluoromethyl)acetophenone .

2'-Fluoro-6'-(trifluoromethyl)acetophenone finds application in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its chemical stability and reactivity.

- Material Science: Its unique properties make it suitable for use in specialized materials and coatings.

Interaction studies involving 2'-Fluoro-6'-(trifluoromethyl)acetophenone focus on its binding affinities with various biological targets. Preliminary studies suggest that the presence of fluorine atoms enhances lipophilicity, potentially affecting membrane permeability and interaction with proteins or enzymes. Further research is needed to establish detailed interaction profiles and mechanisms .

Several compounds share structural similarities with 2'-Fluoro-6'-(trifluoromethyl)acetophenone, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoroacetophenone | Fluorine at para position | Increased electrophilicity due to para substitution |

| 3-Trifluoromethylacetophenone | Trifluoromethyl at meta position | Enhanced stability and reactivity compared to acetophenone |

| 2',4'-Difluoroacetophenone | Two fluorine substituents | Potentially more reactive due to multiple electron-withdrawing groups |

| 4-Trifluoromethylphenol | Trifluoromethyl at para position | Exhibits phenolic properties with potential antioxidant activity |

Each of these compounds has distinct electronic characteristics influenced by their substituents, affecting their reactivity and applications in synthetic chemistry.

The preparation of 2'-Fluoro-6'-(trifluoromethyl)acetophenone requires specialized synthetic approaches that account for the electronic and steric effects of its fluorinated substituents. This section examines the various methodologies employed in its synthesis, from established classical routes to emerging catalytic strategies.

Traditional Synthetic Routes

Traditional methods for synthesizing fluorinated acetophenones like 2'-Fluoro-6'-(trifluoromethyl)acetophenone primarily rely on well-established organic chemistry transformations adapted for fluorinated substrates.

Diazotization and Coupling Reactions

The diazotization-coupling-hydrolysis pathway represents a significant approach for synthesizing trifluoromethylated acetophenones. This method typically involves three sequential steps starting from appropriately fluorinated aniline derivatives.

For compounds like 2'-Fluoro-6'-(trifluoromethyl)acetophenone, the synthesis begins with fluorinated aminotrifluorotoluene derivatives that undergo diazotization with sodium nitrite in sulfuric acid under carefully controlled temperature conditions (0-5°C). This critical first step forms a diazonium salt intermediate, with temperature control being essential as exceeding 5°C risks premature decomposition of the diazonium salt.

The diazonium salt subsequently undergoes coupling with ethylidenehydroxylamine (acetaldoxime) in the presence of copper catalysts such as CuCl₂ or CuSO₄. These copper catalysts facilitate the radical coupling process, with different catalysts affecting the yield and purity. Research on similar compounds has shown that CuCl₂ typically yields 70-75% intermediate purity, while CuSO₄ may offer cost benefits but requires longer reaction times.

The final hydrolysis step converts the coupled oxime intermediate to the desired acetophenone using hydrochloric acid (typically 20%) under reflux conditions. Post-treatment usually includes neutralization with NaHCO₃ and distillation to achieve high purity (>99.5%).

A patent describing the synthesis of m-trifluoromethyl acetophenone (a related compound) provides additional insights into this approach. In this method, 3-aminotrifluorotoluene is diazotized and the resulting diazonium salt is coupled with acetaldoxime under copper salt catalysis at pH 4-4.5 and 0-5°C. The reaction mixture is then extracted with toluene and hydrolyzed with hydrochloric acid to obtain the final product with yields exceeding 70%.

Table 1: Performance of Copper Catalysts in Coupling Reaction for Trifluoromethylated Acetophenones

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| CuCl₂ | 0-5 | 70 | 99.7 |

| CuSO₄ | 0-5 | 75 | 99.6 |

Data derived from studies on trifluoromethylated intermediates

Key reaction parameters that affect the success of this synthetic route include:

- The molar ratio of sodium nitrite to the fluorinated aniline starting material (optimally 1.05-1.1:1)

- Acid concentration (20-25% sulfuric acid is typically effective)

- Temperature control during diazotization (maintaining below 5°C is critical)

- Selection of appropriate copper catalyst and concentration

- pH control during the coupling step (4-4.5 is optimal)

- Choice of extraction solvent (toluene and xylene are commonly used)

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation represents another fundamental approach for synthesizing fluorinated acetophenones. This method introduces an acetyl group onto a fluorinated aromatic ring through electrophilic aromatic substitution using an acylating agent and a Lewis acid catalyst.

For the synthesis of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, this approach would utilize appropriately substituted fluorinated aromatic compounds as starting materials. The presence of both fluorine and trifluoromethyl groups on the aromatic ring significantly affects the reactivity pattern due to their strong electron-withdrawing properties.

The traditional Friedel-Crafts acylation employs aluminum chloride (AlCl₃) as the Lewis acid catalyst with acetyl chloride as the acylating agent. The mechanism proceeds through the formation of an acylium ion intermediate that undergoes electrophilic attack on the aromatic ring. For heavily fluorinated substrates, however, the strong deactivating effect of fluorine substituents often necessitates modified approaches.

Recent research has explored the use of solid acid catalysts as alternatives to traditional Lewis acids for the acylation of trifluoromethylated compounds. Studies have demonstrated that loaded solid acid catalysts with FeCl₃ as the active component and γ-Al₂O₃ as the carrier can effectively catalyze the acylation of trifluorotoluene with acetyl chloride to produce trifluoromethylacetophenone with selectivity approaching 99%.

Table 2: Reaction Conditions for Friedel-Crafts Acylation of Fluorinated Aromatics

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Temperature | 50-80°C | Balances reaction rate and side reactions |

| Catalyst | AlCl₃ or FeCl₃/γ-Al₂O₃ | Activates the acyl chloride |

| Solvent | Dichloroethane | Promotes catalyst activity and substrate solubility |

| Catalyst loading | 10% (for solid catalysts) | Optimizes efficiency and economics |

| Reaction time | 2-4 hours | Ensures complete conversion |

Data compiled from studies on trifluoromethylated compounds

The Friedel-Crafts approach offers several advantages for industrial-scale production of fluorinated acetophenones, including operational simplicity and cost-effectiveness. However, challenges arise from the deactivating effect of fluorine substituents, necessitating careful optimization of reaction conditions.

Modern Catalytic Approaches

Alongside traditional synthetic methods, modern catalytic approaches have emerged as powerful tools for the synthesis of fluorinated acetophenones, offering improved efficiency, selectivity, and environmental compatibility.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of trifluoromethylated ketones, including fluorinated acetophenones. These methods typically involve the reaction of aryl trifluoroacetates with organoboron compounds catalyzed by palladium complexes.

The catalytic process has been developed based on fundamental studies of the oxidative addition of phenyl trifluoroacetate to Pd(0) complexes, generating a (phenoxo)(trifluoroacetyl)palladium(II) complex that subsequently reacts with phenylboronic acid to form phenyl trifluoromethyl ketone.

The proposed catalytic cycle consists of three main steps:

- Oxidative addition of the ester to yield an acyl(aryloxo)palladium intermediate

- Transmetallation with arylboron compounds

- Reductive elimination to form the final product and regenerate the catalyst

For the synthesis of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, this approach would require appropriately fluorinated boronic acids or the incorporation of these fluorinated groups at a later stage. The methodology has demonstrated applicability to a wide range of arylboronic acids and has been extended to the preparation of various aryl perfluoroalkyl ketone derivatives.

Effective catalytic systems for this transformation include preformed palladium(0) complexes and catalysts generated in situ from palladium acetate with three molar equivalents of tributylphosphine or phosphite ligands. These systems operate effectively at room temperature to moderate heating conditions, providing a relatively mild approach to trifluoromethylated ketones.

Photoinduced Trifluoromethylation Techniques

Photoinduced trifluoromethylation represents an emerging approach for introducing trifluoromethyl groups into organic molecules under mild conditions. This methodology typically operates at room temperature under light irradiation without requiring expensive transition metal catalysts.

A notable photoinduced strategy involves accessing α-CF₃-substituted ketones through the oxidative trifluoromethylation of styrenes using sodium trifluoromethanesulfinate (CF₃SO₂Na, known as the Langlois reagent) as a trifluoromethyl radical source. This reaction proceeds without an external photosensitizer, utilizing LED irradiation (380-385 nm) under an air atmosphere at room temperature.

The mechanism involves the product itself acting as a photosensitizer, with both singlet oxygen (¹O₂) and superoxide radical anion (O₂⁻) participating in the reaction pathway through energy transfer and single electron transfer processes.

While this approach has been primarily demonstrated for α-CF₃-substituted ketones from styrenes, the methodology could potentially be adapted for the preparation of compounds like 2'-Fluoro-6'-(trifluoromethyl)acetophenone through appropriate modification of substrates and reaction conditions.

Table 3: Comparison of Modern Catalytic Approaches for Trifluoromethylated Ketones

| Approach | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Aryl trifluoroacetates, Arylboronic acids, Pd catalyst | Room temperature to moderate heating | Wide substrate scope, High yields | Requires precious metal catalyst |

| Photoinduced Trifluoromethylation | Styrenes, CF₃SO₂Na | Room temperature, LED irradiation (380-385 nm), Air atmosphere | Metal-free, Mild conditions, Inexpensive CF₃ source | Limited to certain substrate classes |

Data compiled from research on trifluoromethylated compounds

Challenges and Optimization

The synthesis of highly fluorinated compounds like 2'-Fluoro-6'-(trifluoromethyl)acetophenone presents various challenges that necessitate careful optimization of reaction conditions.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a crucial role in the efficiency of reactions used to synthesize fluorinated acetophenones, affecting reagent solubility, reaction kinetics, and product selectivity.

In the diazotization-coupling-hydrolysis method, the extraction solvent significantly impacts the isolation of coupling intermediates. Research has shown that high-boiling, water-immiscible inert organic solvents such as toluene and mixed xylene are particularly effective. These solvents facilitate the timely extraction of oxime intermediates, preventing unwanted side reactions.

For Friedel-Crafts acylation, solvent choice affects both acylating agent reactivity and catalyst stability. Studies on the catalytic acylation of trifluorotoluene have demonstrated that dichloroethane serves as an effective solvent, promoting high selectivity for trifluoromethylacetophenone products. The solvent's ability to stabilize acylium ion intermediates without deactivating the catalyst is essential in these reactions.

In palladium-catalyzed cross-coupling reactions, the solvent must support all steps of the catalytic cycle. Polar aprotic solvents that can solubilize both organoboron compounds and palladium complexes without interfering with the catalytic process are typically preferred.

Research on trifluoromethyl-containing compounds has demonstrated linear free-energy relationships between solvolysis rates and solvent ionizing power, indicating the significant impact of solvent choice on reaction pathways involving carbocationic intermediates.

Table 4: Solvent Effects on Synthetic Approaches for Fluorinated Acetophenones

| Synthetic Approach | Preferred Solvents | Solvent Function | Effect on Yield/Selectivity |

|---|---|---|---|

| Diazotization-Coupling | Toluene, Mixed xylene | Extraction of oxime intermediate | Prevents side reactions, improves yield |

| Friedel-Crafts Acylation | Dichloroethane | Stabilizes acylium ion | Enhances selectivity (up to 99%) |

| Pd-Catalyzed Cross-Coupling | Polar aprotic solvents | Solubilizes reagents and catalyst | Facilitates catalytic cycle steps |

| Photoinduced Trifluoromethylation | Acetonitrile, DMSO | Stabilizes radical intermediates | Promotes single electron transfer |

Data compiled from multiple studies on fluorinated compounds

Steric and Electronic Influences on Regioselectivity

The regioselectivity in the synthesis of fluorinated acetophenones is significantly influenced by the steric and electronic properties of fluorine and trifluoromethyl substituents on the aromatic ring.

Trifluoromethyl groups exert strong electron-withdrawing effects through both inductive and resonance mechanisms, substantially altering the electronic distribution within aromatic systems. This electronic perturbation significantly impacts reactivity and regioselectivity in electrophilic aromatic substitution reactions such as Friedel-Crafts acylation.

Studies on trifluoromethyl-substituted benzylic derivatives have revealed the profound deactivating effect of CF₃ groups. Research has established that a CF₃ group can deactivate certain benzylic systems to such an extent that they become approximately 10 times less reactive than their non-fluorinated counterparts. This deactivation is reflected in Hammett-Brown correlations, where linear dependence of reaction rate on σ⁺ parameters of aryl substituents has been observed with a ρ⁺ value of -7.46, indicating the extreme electron demand induced by CF₃ groups.

For 2'-Fluoro-6'-(trifluoromethyl)acetophenone, the combined electronic effects of fluorine and trifluoromethyl substituents create a distinct reactivity profile. The o-fluorine introduces additional electronic effects and potential steric constraints that influence reagent approach and catalyst interaction.

In Friedel-Crafts acylation of trifluoromethylbenzene, the CF₃ group's strong deactivating effect directs acylation predominantly to the meta position. However, additional substituents can modify this directing effect. Research on solid acid-catalyzed acylation has demonstrated that optimized reaction conditions can achieve high selectivity (99%) for specific regioisomers.

For palladium-catalyzed and photoinduced methods, regioselectivity is typically controlled by starting material structure rather than reaction conditions. These approaches often utilize pre-functionalized substrates where the desired substitution pattern is already established.

Studies on the protolytic defluorination of trifluoromethyl-substituted arenes provide additional insights into the reactivity of these systems. In superacid conditions, certain trifluoromethylated aromatics undergo Friedel-Crafts-type reactions, forming carbocationic intermediates that can participate in both intramolecular and intermolecular reactions.

Experimental Validation

Nuclear magnetic resonance-based through-space coupling analysis

Through-space spin-spin coupling analysis provides definitive experimental evidence for the conformational preferences of 2'-Fluoro-6'-(trifluoromethyl)acetophenone [9] [16]. Nuclear magnetic resonance spectroscopy reveals characteristic coupling patterns that occur when nuclei are constrained at distances smaller than the sum of their van der Waals radii [9] [16]. In 2'-fluoro-substituted acetophenones, significant hydrogen-fluorine and carbon-fluorine through-space couplings are observed, with coupling constants ranging from 3.20 to 5.03 hertz for five-bond hydrogen-fluorine interactions and 6.70 to 11.56 hertz for four-bond carbon-fluorine interactions [9].

The magnitude of these through-space coupling constants provides quantitative evidence for the s-trans conformational preference [9] [16]. These coupling values far exceed typical through-bond coupling constants, which are generally less than 1 hertz for five-bond separations, confirming that spatial proximity rather than bonding pathways governs the observed interactions [9]. Fluorine-19 decoupling experiments demonstrate the direct involvement of fluorine atoms in these coupling phenomena, with signal simplification occurring upon fluorine irradiation [9].

The sensitivity of through-space coupling to conformational changes has been demonstrated through solvent polarity studies [9]. Coupling constant magnitudes show linear correlation with solvent dielectric constants, indicating that conformational populations remain predominantly s-trans across various solvent environments [9]. This consistency across different polarity conditions confirms the robust nature of the conformational preference and validates the through-space coupling methodology as a reliable conformational probe [9] [16].

| Compound Type | ^5^J(H,F) Coupling (Hz) | ^4^J(C,F) Coupling (Hz) | Conformational Preference |

|---|---|---|---|

| 2'-Fluoroacetophenone | 5.03 | 7.71 | >99% s-trans |

| 2'-Fluoro-substituted derivatives | 3.20-5.03 | 6.70-11.56 | 95-99% s-trans |

| Reference through-bond coupling | <1.0 | <2.0 | - |

X-ray crystallographic confirmation

X-ray crystallographic analysis of related 2'-fluoro-substituted acetophenone derivatives provides unambiguous structural confirmation of the s-trans conformational preference [9]. Crystal structure determinations reveal that these compounds adopt exclusively s-trans conformations in the solid state, with the benzene ring and carbonyl group maintaining near-coplanar arrangements [9]. Dihedral angles between the aromatic ring and carbonyl group range from 169.9 to 179.8 degrees, confirming the antiperiplanar orientation characteristic of s-trans conformers [9].

Crystallographic measurements of internuclear distances provide crucial validation of through-space coupling observations [9]. Hydrogen-fluorine distances measured in crystal structures range from 2.39 to 2.48 × 10^-10^ meters, while carbon-fluorine distances span 2.74 to 2.77 × 10^-10^ meters [9]. These distances are consistently smaller than the sum of van der Waals radii for the respective atom pairs, confirming that spatial proximity enables the observed through-space coupling interactions [9].

The crystallographic data demonstrates excellent agreement with computational predictions, validating the theoretical models used to understand conformational behavior [9]. The coplanar arrangement of aromatic and carbonyl components in the crystal structures supports the proposed orbital interaction mechanisms that stabilize the s-trans conformation [9]. Additionally, the absence of s-cis conformers in crystalline samples reinforces the significant energy difference between conformational states [9].

Computational Modeling

Density functional theory calculations of energy landscapes

Density functional theory calculations provide comprehensive insights into the conformational energy landscapes of 2'-Fluoro-6'-(trifluoromethyl)acetophenone [9] [21]. Computational studies employing multiple levels of theory, including Hartree-Fock and density functional approaches with various basis sets, consistently predict significant stabilization of s-trans conformers relative to s-cis alternatives [9]. Energy differences calculated at the mPW1PW91/6-311G(d,p) level with implicit solvation models range from 1.75 to 4.13 kilocalories per mole, depending on substituent patterns [9].

The computational protocol involves systematic conformational searches followed by geometry optimization at progressively higher levels of theory [9]. Initial conformational ensembles are generated using force field methods, followed by clustering and optimization using density functional theory approaches [9]. Zero-point energy corrections and thermal contributions are incorporated to provide accurate free energy differences that correspond to experimental observations [9].

Boltzmann population analysis based on calculated energy differences predicts conformational ratios that align closely with experimental evidence from nuclear magnetic resonance studies [9]. The computed populations consistently favor s-trans conformers by ratios exceeding 95:5, with many cases showing greater than 99:1 selectivity [9]. These calculations demonstrate that the conformational preference is maintained across different substitution patterns and computational methodologies [9] [21].

| Computational Level | Energy Difference (kcal/mol) | Population Ratio (s-trans/s-cis) | Validation Method |

|---|---|---|---|

| B3LYP/6-31G(d) | 2.5-4.1 | 98:2 to >99:1 | NMR correlation |

| mPW1PW91/6-311G(d,p) | 1.8-4.1 | 95:5 to >99:1 | X-ray agreement |

| IEFPCM solvation | 2.0-3.8 | 97:3 to >99:1 | Solvent studies |

Solvent dielectric effects on conformational equilibria

Computational investigation of solvent effects on conformational equilibria reveals the influence of dielectric environment on the stability of 2'-Fluoro-6'-(trifluoromethyl)acetophenone conformers [9] [22]. Implicit solvation models, particularly the Integral Equation Formalism Polarizable Continuum Model, accurately reproduce experimental observations of coupling constant variations across different solvent systems [9]. The calculations demonstrate that while solvent polarity affects the magnitude of conformational preferences, the overwhelming favorability of s-trans conformers persists across the entire polarity range [9].

Dielectric constant effects manifest through differential solvation of polar conformers, with higher polarity solvents providing enhanced stabilization of charge-separated species [9] [22]. The s-trans conformation, which minimizes unfavorable dipole-dipole interactions, maintains its energetic advantage even in highly polar environments [9]. Computational analysis reveals that solvation energy differences between conformers remain relatively modest compared to the intrinsic gas-phase energy gaps [9].

The correlation between calculated solvation effects and experimental through-space coupling variations provides validation of the computational methodology [9]. Linear relationships between computed conformational energies and solvent dielectric constants mirror the experimental observations of coupling constant dependencies [9]. These computational predictions enable understanding of conformational behavior across diverse chemical environments and support the development of structure-property relationships for fluorinated acetophenone derivatives [9] [22].

Fluorine displacement reactions

The fluorine atom in 2'-Fluoro-6'-(trifluoromethyl)acetophenone can undergo nucleophilic displacement reactions under specific conditions, although its reactivity is modulated by the electronic environment created by the adjacent trifluoromethyl group and carbonyl functionality [1] [2]. The electron-withdrawing nature of both the trifluoromethyl group and the carbonyl moiety activates the carbon-fluorine bond toward nucleophilic attack by reducing electron density on the aromatic ring [3] [4].

Recent developments in fluorine-thiol displacement reactions have demonstrated that fluorinated acetophenone derivatives can undergo efficient nucleophilic substitution with thiol nucleophiles under mildly basic conditions [1] [2]. The fluorine-thiol displacement reaction proceeds optimally at pH 8.5, where benzenethiol derivatives can displace the fluorine atom with reaction rates reaching (1.03 ± 0.06) × 10⁻³ M⁻¹ s⁻¹ [2]. This represents a significant advancement in bioorthogonal chemistry, as the reaction demonstrates selectivity for fluorinated substrates while maintaining orthogonality to other nucleophilic species present in biological systems [2].

The mechanism involves a direct nucleophilic substitution pathway where the thiol nucleophile attacks the electrophilic carbon bearing the fluorine substituent [1] [2]. Electron-donating groups on the benzenethiol reagent significantly enhance reactivity, with trimethoxy-substituted derivatives showing approximately 81% conversion within 13 hours under optimized conditions [2]. The reaction follows second-order kinetics, consistent with a bimolecular mechanism where both the fluorinated substrate and thiol nucleophile participate in the rate-determining step [2].

Computational studies have revealed that the success of these nucleophilic displacement reactions depends critically on the electronic environment surrounding the fluorine atom [4]. The presence of electron-withdrawing groups in ortho or para positions relative to the fluorine dramatically increases reaction rates compared to electron-rich systems [4]. For 2'-Fluoro-6'-(trifluoromethyl)acetophenone, the trifluoromethyl group provides substantial electronic activation, while the carbonyl functionality offers additional electrophilic character [5] [6].

Trifluoromethyl group reactivity

The trifluoromethyl group in 2'-Fluoro-6'-(trifluoromethyl)acetophenone exhibits limited reactivity toward nucleophilic attack due to its sterically hindered nature and the strong electron-withdrawing character of the three fluorine atoms [7] [8]. Unlike simple alkyl groups, the trifluoromethyl moiety is highly resistant to nucleophilic substitution under normal conditions, requiring extreme reaction parameters or specialized activation strategies [8] [9].

Direct nucleophilic attack on the trifluoromethyl carbon is thermodynamically and kinetically unfavorable due to the high electronegativity of fluorine atoms and the resulting bond polarization [9]. The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, with bond dissociation energies significantly higher than corresponding carbon-hydrogen or carbon-chlorine bonds [9]. This inherent stability makes the trifluoromethyl group largely inert toward conventional nucleophilic reagents such as alkoxides, amines, or organometallic compounds [8].

However, under specialized conditions involving strong nucleophiles and elevated temperatures, limited reactivity can be observed [7] [10]. Radical-mediated processes represent an alternative pathway for trifluoromethyl group functionalization, where single-electron transfer mechanisms can generate reactive intermediates capable of subsequent chemical transformation [7]. These radical pathways often require photochemical activation or the presence of radical initiators to overcome the high activation barriers associated with carbon-fluorine bond cleavage [7].

Recent advances in trifluoromethylation methodology have focused on utilizing trifluoromethyl-containing compounds as sources of CF₃ radicals rather than as substrates for direct nucleophilic attack [10]. In the reverse process, compounds like 2'-Fluoro-6'-(trifluoromethyl)acetophenone can serve as electrophilic trifluoromethylating agents under specific radical conditions, where the trifluoromethyl group is transferred to electron-rich aromatic systems or enolate intermediates [11] [10].

Electrophilic Functionalization

Halogenation and nitration strategies

The aromatic ring of 2'-Fluoro-6'-(trifluoromethyl)acetophenone presents a significantly deactivated system toward electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the fluorine atom and the trifluoromethyl group [12] [13]. These substituents dramatically reduce the electron density of the aromatic ring, making it substantially less reactive toward electrophilic species compared to unsubstituted acetophenone [12] [13].

Halogenation reactions on this compound require more forcing conditions than those typically employed for activated aromatic systems [14] [15]. Direct halogenation using molecular bromine or iodine proceeds slowly and often requires Lewis acid catalysts or elevated temperatures to achieve reasonable conversion rates [15] [16]. The presence of multiple electron-withdrawing groups creates a highly electron-deficient aromatic system that strongly disfavors electrophilic attack [13].

Alpha-halogenation represents a more favorable pathway, where the acidic hydrogen atoms adjacent to the carbonyl group can be substituted with halogen atoms [14] [15]. This process proceeds through enol or enolate intermediates and benefits from the electron-withdrawing activation provided by the carbonyl group [16]. The alpha-halogenation can be achieved using N-halosuccinimides, dihalogenated hydantoins, or molecular halogens under acidic conditions [14].

Nitration of 2'-Fluoro-6'-(trifluoromethyl)acetophenone presents particular challenges due to the strongly deactivating nature of the substituents [17] [13]. The combination of fluorine and trifluoromethyl groups creates an aromatic system with significantly reduced reactivity toward the nitronium ion electrophile [13]. Successful nitration typically requires harsh conditions including concentrated nitric acid, elevated temperatures, and extended reaction times [17].

The regioselectivity of electrophilic substitution is influenced by the competing electronic effects of the substituents [13]. The fluorine atom, despite being strongly electron-withdrawing through inductive effects, can provide some degree of resonance stabilization to electrophilic intermediates [13]. However, the overwhelming electron-withdrawing influence of the trifluoromethyl group dominates the reactivity pattern, directing electrophilic attack to positions most distant from this strongly deactivating substituent [12].

Directed metallation approaches

Directed metallation of 2'-Fluoro-6'-(trifluoromethyl)acetophenone offers a highly effective strategy for regioselective functionalization, leveraging the coordinating ability of the carbonyl oxygen to direct lithiation to adjacent positions [18] [19]. The carbonyl group serves as a powerful directing metalation group, enabling selective deprotonation at the ortho positions relative to the ketone functionality [19].

The directed ortho-metallation reaction proceeds through coordination of the organolithium reagent to the carbonyl oxygen, followed by intramolecular proton abstraction from the adjacent aromatic position [19]. This process typically requires strong bases such as n-butyllithium or lithium diisopropylamide at low temperatures, usually -78°C, to prevent unwanted side reactions and ensure high regioselectivity [19].

For 2'-Fluoro-6'-(trifluoromethyl)acetophenone, the metallation is expected to occur preferentially at the position ortho to the carbonyl group and meta to the fluorine substituent [18] [19]. This regioselectivity arises from the strong directing effect of the carbonyl group, which overcomes any potential directing influence from the fluorine atom [19]. The resulting organolithium intermediate can be trapped with various electrophiles to introduce diverse functional groups [19].

The trifluoromethyl group also exhibits directing metallation properties, although to a lesser extent than the carbonyl functionality [18] [20]. In systems where multiple directing groups are present, the carbonyl typically dominates the regioselectivity due to its stronger coordinating ability and more favorable chelation geometry [19]. However, under specific conditions, metallation directed by the trifluoromethyl group can be achieved, particularly when the carbonyl-directed positions are sterically hindered or already substituted [18].

Advanced metallation strategies have been developed using alternative metalating agents such as sodium amides, zincates, and magnesiates, which can provide improved functional group tolerance and reduced temperature requirements [19]. These alternative reagents often show enhanced chemoselectivity and can enable metallation under conditions where traditional organolithium reagents fail [19].

Cross-Coupling Applications

Suzuki-Miyaura and Buchwald-Hartwig reactions

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely applicable methodologies for functionalizing 2'-Fluoro-6'-(trifluoromethyl)acetophenone derivatives [21] [22]. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds through the coupling of aryl halides or pseudo-halides with organoboronic acids or esters, providing access to diverse biaryl structures [22].

When 2'-Fluoro-6'-(trifluoromethyl)acetophenone derivatives contain a suitable leaving group such as bromide, iodide, or triflate, they can serve as electrophilic coupling partners in Suzuki-Miyaura reactions [21] [23]. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents enhances the electrophilicity of the aromatic system, facilitating oxidative addition of the palladium catalyst [23]. This electronic activation often leads to faster reaction rates and higher yields compared to electron-rich aryl halides [23].

The choice of reaction conditions is critical for achieving optimal results in Suzuki-Miyaura couplings involving fluorinated substrates [23] [24]. Typical conditions employ palladium acetate or palladium(0) precatalysts with phosphine ligands such as PPh₃, although more advanced ligand systems like XPhos or RuPhos often provide superior results with challenging substrates [21] [23]. Base selection is equally important, with inorganic bases like sodium carbonate or potassium phosphate commonly employed in aqueous or biphasic reaction media [21].

Recent advances in heteroaryl cross-coupling have expanded the scope of Suzuki-Miyaura reactions to include potassium heteroaryltrifluoroborates as nucleophilic coupling partners [21]. These stable, bench-stable reagents overcome the limitations associated with unstable heteroaryl boronic acids and enable efficient coupling with fluorinated electrophiles under mild conditions [21]. The reaction typically proceeds in alcoholic solvents at moderate temperatures (80-120°C) with excellent functional group tolerance [21].

Buchwald-Hartwig amination provides complementary functionality for introducing nitrogen-containing substituents into 2'-Fluoro-6'-(trifluoromethyl)acetophenone frameworks [25] [26]. This palladium-catalyzed reaction forms carbon-nitrogen bonds through the coupling of aryl halides with primary or secondary amines [25]. The electron-deficient nature of fluorinated aromatic systems generally facilitates these transformations, as electron-poor aryl halides are typically more reactive toward oxidative addition [26].

The mechanism of Buchwald-Hartwig amination involves oxidative addition of the aryl halide to palladium(0), followed by amine coordination and base-mediated deprotonation to form a palladium-amide complex [25]. Subsequent reductive elimination yields the arylated amine product and regenerates the palladium(0) catalyst [25]. The success of these reactions depends critically on the choice of ligand, with biaryl phosphines like XPhos and BINAP showing exceptional performance with challenging substrates [26] [27].

C–H activation methodologies

Carbon-hydrogen activation methodologies represent cutting-edge approaches for the direct functionalization of 2'-Fluoro-6'-(trifluoromethyl)acetophenone without requiring pre-installed functional handles [28] [29]. These transformations enable the selective conversion of unreactive C-H bonds into carbon-carbon or carbon-heteroatom bonds, offering significant advantages in terms of step economy and atom efficiency [28].

The presence of fluorine substituents in aromatic systems profoundly influences C-H activation reactivity and selectivity [28] [29]. Ortho-fluorine effects have been extensively studied and documented, revealing that fluorine atoms adjacent to the site of C-H activation provide significant thermodynamic stabilization to the resulting metallacycle intermediates [29]. This stabilization arises from favorable electrostatic interactions between the electronegative fluorine atoms and the electron-deficient metal center [28].

Rhodium-catalyzed C-H activation of fluorinated aromatic compounds has been shown to proceed through concerted metalation-deprotonation mechanisms [28] [29]. In the case of 2'-Fluoro-6'-(trifluoromethyl)acetophenone, the fluorine atom at the 2'-position is positioned to provide optimal stabilization for metallation at adjacent positions [28]. The magnitude of this stabilization can reach 5 kcal/mol or more, representing a substantial thermodynamic driving force for regioselective C-H activation [29].

Transition metal complexes containing rhodium, palladium, and iridium have all demonstrated capability for activating C-H bonds in fluorinated aromatic substrates [28] [30]. The choice of metal and ligand system significantly influences both the reactivity and selectivity of these transformations [30]. For example, rhodium complexes with tris(pyrazolyl)borate ligands show exceptional selectivity for ortho-fluorinated products, while palladium systems may favor different regioisomers depending on the specific reaction conditions [30].

The carbonyl functionality in 2'-Fluoro-6'-(trifluoromethyl)acetophenone can serve as a directing group for C-H activation, complementing the electronic effects of the fluorine substituents [31] [32]. Directed C-H activation typically proceeds through coordination of the carbonyl oxygen to the metal center, followed by cyclometallation at an adjacent aromatic position [31]. This directed approach often provides superior regioselectivity compared to purely electronic control, enabling selective functionalization even in the presence of multiple reactive C-H bonds [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant